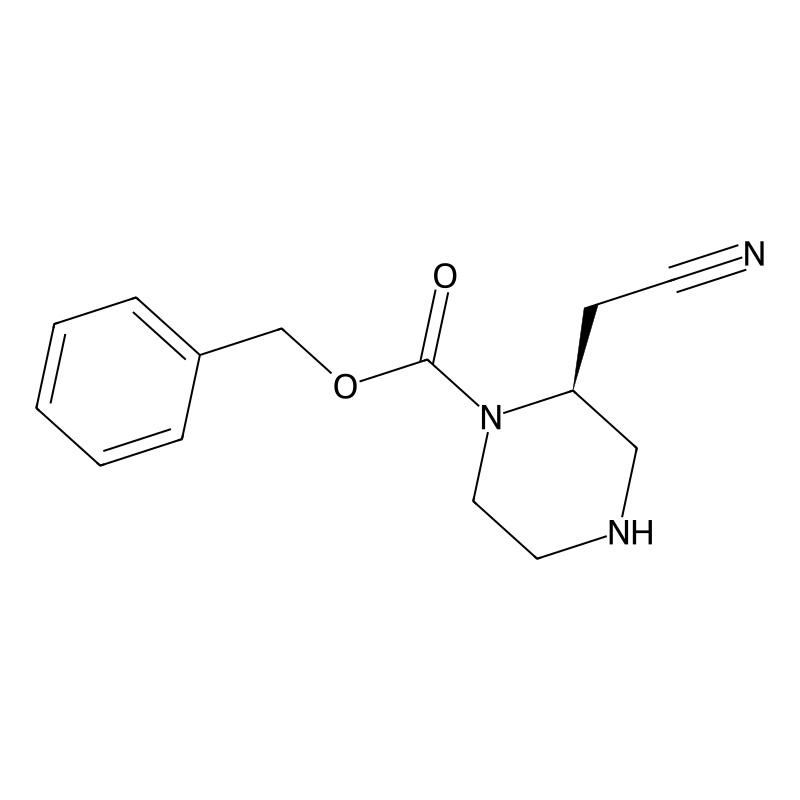

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate

Content Navigation

Sourcing chiral building blocks for KRAS inhibitors faces risks: racemic mixtures causing 50% yield loss, incompatible protecting groups, and supply gaps. Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (CAS 2158302-01-1) addresses this with (S)-cyanomethyl pharmacophore and orthogonal Cbz protection. - Essential Adagrasib & PROTAC degrader intermediate, >98% ee. - Stable under Buchwald-Hartwig amination. - Gram to kilogram scale, immediate stock.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate (CAS: 2158302-01-1) is a highly specialized, enantiopure chiral building block fundamental to the synthesis of advanced targeted therapeutics, most notably KRAS G12C inhibitors (such as Adagrasib) and heterobifunctional PROTAC degraders (such as LC-2). The molecule features a piperazine core functionalized with an (S)-configured cyanomethyl group at the C2 position and a benzyl carboxylate (Cbz) protecting group at the N1 position. The cyanomethyl moiety is not merely a passive linker; it is a critical pharmacophoric element designed to form specific hydrogen bonds within the target protein's binding pocket. Meanwhile, the Cbz protection provides orthogonal stability during complex multi-step synthetic sequences, including Buchwald-Hartwig aminations, making this compound an indispensable precursor for modern oncology drug development and commercial manufacturing [1].

Research Fit

Substituting Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate with generic piperazine derivatives, racemic mixtures, or alternatively protected analogs severely compromises both therapeutic efficacy and manufacturing viability. Omitting the cyanomethyl group results in a catastrophic loss of target binding affinity, as this specific moiety is required to displace a conserved water molecule and engage Gly10 in the KRAS switch-II pocket. Utilizing a racemic mixture introduces an immediate 50% yield penalty and necessitates costly, late-stage chiral resolution, which is highly inefficient at commercial scales. Furthermore, replacing the Cbz group with standard Boc protection can lead to compatibility issues during harsh downstream cross-coupling reactions or interfere with orthogonal deprotection strategies when other Boc-protected moieties are present in the molecular architecture [1].

Substitution Risk

Enhancement of Target Affinity via Gly10 Hydrogen Bonding

In the synthesis of KRAS G12C inhibitors, the inclusion of the (S)-cyanomethyl group on the piperazine ring is functionally critical. Structural studies confirm that the cyano moiety forms a key hydrogen bond with the backbone nitrogen of Gly10 in the KRAS switch-II pocket, displacing a conserved water molecule. Compared to an unsubstituted piperazine core, this specific functionalization enhances cellular potency by over two orders of magnitude and establishes a measurable reversible affinity component (KI = 3.7 μM) prior to covalent engagement [1].

| Evidence Dimension | Cellular Potency Enhancement (KRAS G12C Inhibition) |

| Target Compound Data | (S)-cyanomethyl piperazine derivative: High potency, KI = 3.7 μM |

| Comparator Or Baseline | Unsubstituted piperazine analog |

| Quantified Difference | >100-fold increase in cellular potency |

| Conditions | Cellular assays and X-ray crystallographic structural analysis of KRAS G12C switch-II pocket |

Procuring the exact (S)-cyanomethyl functionalized building block is mandatory for achieving the requisite binding affinity and potency in advanced KRAS G12C targeted therapies.

Stereochemical Purity for API Yield and Efficacy

The spatial orientation of the cyanomethyl group is strictly dictated by the constraints of the KRAS binding pocket. Utilizing the enantiopure Benzyl (S)-2-(cyanomethyl)piperazine-1-carboxylate eliminates the need for downstream chiral resolution compared to using a racemic mixture. In commercial manufacturing routes, starting with the pure (S)-enantiomer prevents the 50% yield loss associated with discarding the inactive (R)-epimer and mitigates the risk of epimerization-induced impurities during subsequent basic coupling steps[1].

| Evidence Dimension | Effective API Yield and Step Economy |

| Target Compound Data | Enantiopure (S)-isomer: 100% theoretical active yield participation |

| Comparator Or Baseline | Racemic 2-(cyanomethyl)piperazine derivative |

| Quantified Difference | Eliminates ≥50% yield loss and removes 1-2 chiral separation steps |

| Conditions | Commercial scale synthesis of Adagrasib and related PROTACs |

Procuring the pre-resolved (S)-enantiomer directly reduces manufacturing costs, simplifies the synthetic route, and ensures high enantiomeric excess in the final active pharmaceutical ingredient.

Orthogonal Protection for Advanced Cross-Coupling

The choice of a benzyl carboxylate (Cbz) protecting group at the N1 position offers distinct process advantages over standard tert-butyloxycarbonyl (Boc) protection. During the synthesis of complex heterobifunctional molecules, the Cbz group nullifies compatibility issues during downstream Buchwald-Hartwig cross-coupling reactions at the free N4 amine. Furthermore, it allows for orthogonal deprotection strategies when other Boc-protected moieties (such as piperidine rings in the linker or core) are simultaneously present in the intermediate [1].

| Evidence Dimension | Orthogonal Deprotection and Coupling Compatibility |

| Target Compound Data | Cbz-protected (S)-2-(cyanomethyl)piperazine |

| Comparator Or Baseline | Boc-protected analog |

| Quantified Difference | Enables selective N4 functionalization without premature N1 deprotection |

| Conditions | Buchwald-Hartwig amination and multi-step PROTAC/inhibitor synthesis |

The Cbz protecting group provides the necessary chemical stability during harsh cross-coupling conditions, preventing side reactions and improving overall step yield.

Commercial Manufacturing of KRAS G12C Inhibitors

As the critical chiral precursor for Adagrasib (MRTX849), this compound is essential for synthesizing the active pharmaceutical ingredient, providing the necessary cyanomethyl pharmacophore and ensuring high enantiomeric purity at commercial scales [1].

Synthesis of KRAS-Targeted PROTAC Degraders

Utilized as the target-binding warhead component in the development of heterobifunctional degraders (such as LC-2 and YF135), where the Cbz protection allows for selective attachment of E3 ligase-recruiting linkers [2].

Development of Next-Generation Allele-Specific Inhibitors

Employed in medicinal chemistry campaigns targeting other KRAS mutations (e.g., G12D), where the reversible switch-II pocket engagement provided by the cyanomethyl group serves as a foundational structural motif[3].

Application Fit

References

- [1] Fell, J. B. et al. Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry 2020, 63, 6679–6693.

- [2] Bond, M. J. et al. Targeted Degradation of Oncogenic KRASG12C by VHL-Recruiting PROTACs. ACS Central Science 2020, 6, 1367–1375.

- [3] Bery, N. et al. KRAS is vulnerable to reversible switch-II pocket engagement in cells. bioRxiv 2021.

XLogP3

Explore Compound Types